molecular formula C19H18Cl2N2O2 B12128876 2-(2,4-dichlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide

2-(2,4-dichlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12128876
M. Wt: 377.3 g/mol
InChI Key: ONPVDYKEAOTPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy intermediate.

    Coupling with the indole derivative: The dichlorophenoxy intermediate is then coupled with a 5-methylindole derivative under suitable reaction conditions to form the desired product.

    Acetylation: The final step involves the acetylation of the coupled product to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(2,4-dichlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to the modulation of cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2-(2,4-dichlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide can be compared with other similar compounds, such as:

    2-(2,4-dichlorophenoxy)acetic acid: This compound shares the dichlorophenoxy group but lacks the indole moiety, resulting in different chemical and biological properties.

    N-(2-(5-methyl-1H-indol-3-yl)ethyl)acetamide: This compound contains the indole moiety but lacks the dichlorophenoxy group, leading to distinct reactivity and applications.

The uniqueness of this compound lies in the combination of both the dichlorophenoxy and indole groups, which contribute to its diverse chemical and biological activities.

Properties

Molecular Formula

C19H18Cl2N2O2

Molecular Weight

377.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C19H18Cl2N2O2/c1-12-2-4-17-15(8-12)13(10-23-17)6-7-22-19(24)11-25-18-5-3-14(20)9-16(18)21/h2-5,8-10,23H,6-7,11H2,1H3,(H,22,24)

InChI Key

ONPVDYKEAOTPAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.